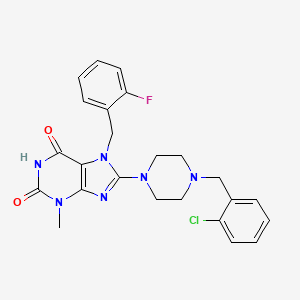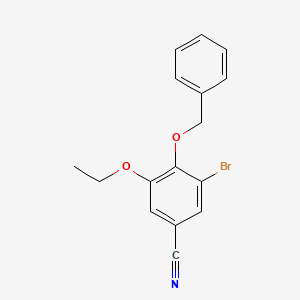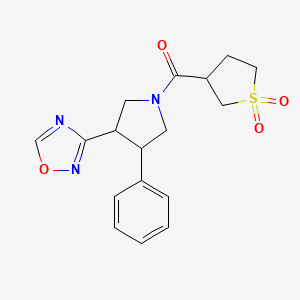
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N-phenylpyrazolyl aryl methanones derivatives, involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These reactions are characterized by techniques like melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS. The synthesis route is likely to be adaptable for the synthesis of the compound , with modifications to incorporate the oxadiazol and tetrahydrothiophene dioxid groups .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and computational methods. For instance, the crystal structure of a compound with an arylsulfonyl moiety has been reported, which could be similar to the tetrahydrothiophene dioxid moiety in the compound of interest. Computational calculations, such as those performed using DFT with B3LYP hybrid functional and 6-311++G (d, p) basis set, can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed, the papers provide insights into the reactivity of structurally similar compounds. For example, the presence of the aryl methanone group can influence the molecule's reactivity, potentially leading to herbicidal and insecticidal activities. The compound's reactivity can also be inferred from computational studies, such as those involving frontier molecular orbitals, which can predict the molecule's behavior in various chemical reactions .
Physical and Chemical Properties Analysis
The physical properties, such as melting point, can be determined experimentally, as demonstrated for related compounds. The chemical properties, including stability and reactivity, can be assessed through computational studies. For instance, the global chemical reactivity parameters and molecular electrostatic potential (MESP) can indicate the strength and stability of the molecule. Additionally, spectroscopic techniques like UV-Vis and IR can be used to study the electronic properties and solvent effects on the compound .
科学的研究の応用
1. Supramolecular Architecture and Non-Covalent Interactions
A study explored the crystal packing of a series of 1,2,4-oxadiazole derivatives, focusing on the role of non-covalent interactions in their supramolecular architectures. The research highlighted the importance of lone pair-π interactions and halogen bonds in stabilizing these structures, which included 1,2,4-oxadiazole moiety, a biologically active component (Sharma, Mohan, Gangwar, & Chopra, 2019).
2. Anticancer and Antimicrobial Potential
Another study synthesized and characterized 3-Chlorophenyl 1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl methanone derivatives, evaluating their anticancer, antibacterial, and antifungal activities. The compounds demonstrated notable cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities, highlighting their therapeutic potential (Mahanthesha, Suresh, & Bodke, 2021).
3. Molecular Docking and Antiproliferative Activity
A study focused on the synthesis of 1,2,4-oxadiazole derivatives and their antiproliferative activities against various human cancer cell lines. Molecular docking studies provided insights into their binding modes, laying the foundation for the design of novel tubulin polymerization inhibitors (Guan et al., 2015).
4. Polymer–Drug Conjugate Applications
Research on the synthesis of a new polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 1,3,4-oxadiazole showed antimicrobial and antifungal activity. This study highlights the potential biomedical applications of such conjugates, particularly in drug delivery (Damaceanu, Mihai, Popescu, Brumǎ, & Schwarz, 2012).
5. Photostability and Photochemical Behavior
A study on the photochemical behavior of 1,2,4-oxadiazole derivatives in methanol revealed insights into their stability and potential transformations under light exposure. This research is relevant for applications where photostability is crucial (Buscemi, Cicero, Vivona, & Caronna, 1988).
特性
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-6-7-25(22,23)10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-24-19-16/h1-5,11,13-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZIECPDKXQNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

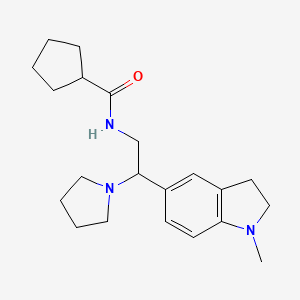
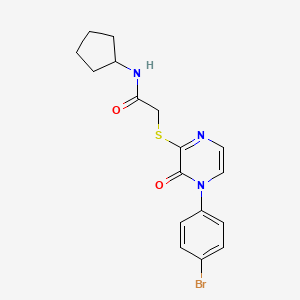
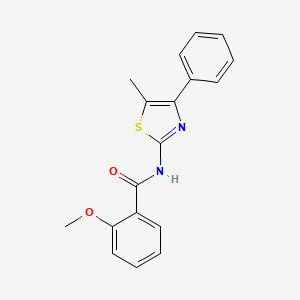
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)
![6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3000255.png)
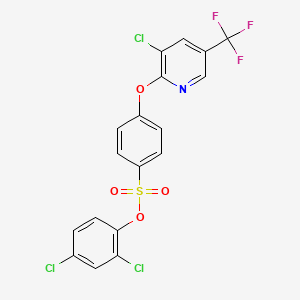
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)
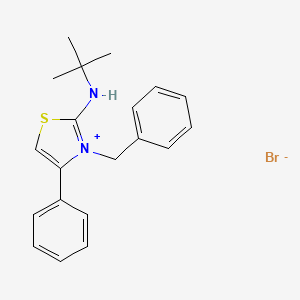
![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)
